molecular formula C9H12BrNO2 B13929464 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol

1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol

Cat. No.: B13929464
M. Wt: 246.10 g/mol
InChI Key: QRPPFDQCVHWINX-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is an organic compound that belongs to the class of bromopyridines. This compound features a bromine atom attached to the pyridine ring, which is further connected to a methoxypropanol group. The presence of both bromine and methoxy groups makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions to introduce the methoxypropanol group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as enhanced reaction control, improved safety, and scalability. Continuous flow metalation of methylpyridine precursors has been reported as an efficient method for synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The methoxypropanol group can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxypropanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is unique due to the presence of both bromine and methoxypropanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-methoxypropan-1-ol

InChI

InChI=1S/C9H12BrNO2/c1-13-5-4-9(12)8-3-2-7(10)6-11-8/h2-3,6,9,12H,4-5H2,1H3

InChI Key

QRPPFDQCVHWINX-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=NC=C(C=C1)Br)O

Origin of Product

United States

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